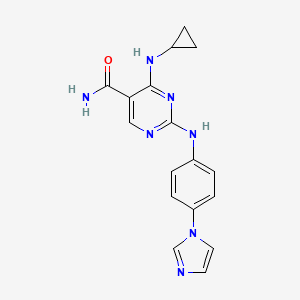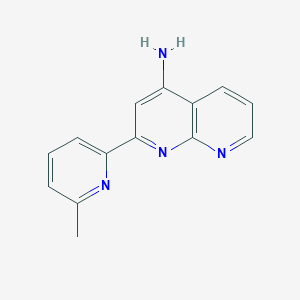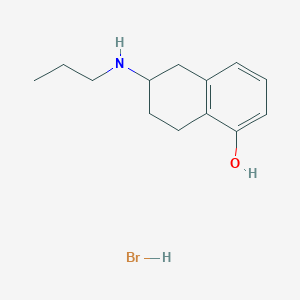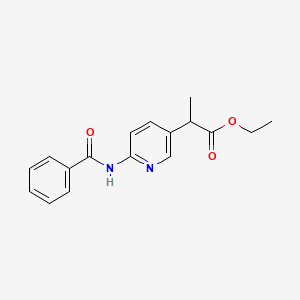
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its oxolane ring, which is substituted with multiple acetoxy groups and a methyl acetate moiety. Its stereochemistry is defined by the (2R,3R,4R) configuration, which plays a crucial role in its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor molecule, such as a hydroxylated oxolane derivative, using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) are employed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols.
科学的研究の応用
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which [(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate can be compared with other acetylated oxolane derivatives, such as:
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl butyrate: Similar structure but with a butyrate group instead of an acetate group.
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl propionate: Contains a propionate group, leading to different reactivity and applications.
The uniqueness of [(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate lies in its specific acetylation pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields.
特性
IUPAC Name |
(3,4,5-triacetyloxy-4-methyloxolan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXADQSOQHONLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)




![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)
![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)
![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)

![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
